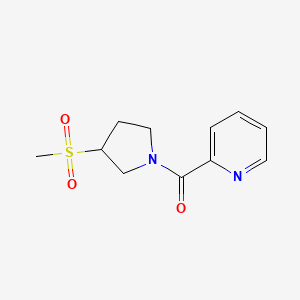

2-(3-methanesulfonylpyrrolidine-1-carbonyl)pyridine

Description

2-(3-Methanesulfonylpyrrolidine-1-carbonyl)pyridine is a pyridine derivative featuring a pyrrolidine ring substituted with a methanesulfonyl (-SO₂CH₃) group at the 3-position, connected via a carbonyl bridge to the pyridine ring at the 2-position. This compound’s unique structure combines electron-withdrawing (sulfonyl) and hydrogen-bonding (carbonyl) moieties, which may influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

IUPAC Name |

(3-methylsulfonylpyrrolidin-1-yl)-pyridin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-17(15,16)9-5-7-13(8-9)11(14)10-4-2-3-6-12-10/h2-4,6,9H,5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSVDNVPOXYXGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methanesulfonylpyrrolidine-1-carbonyl)pyridine typically involves the reaction of pyrrolidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a methylsulfonyl chloride reagent to introduce the methylsulfonyl group onto the pyrrolidine ring. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the methanone bridge, potentially converting it to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the pyridine ring.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Hydroxylated derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, it can serve as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(3-methanesulfonylpyrrolidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Features and Substituent Analysis

The following table compares 2-(3-methanesulfonylpyrrolidine-1-carbonyl)pyridine with related compounds from the Catalog of Pyridine Compounds :

| Compound Name | CAS # | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| This compound (Target) | Not provided | C₁₂H₁₄N₂O₃S | 278.32 (calc.) | Pyrrolidine-3-sulfonyl, pyridine-2-carbonyl |

| 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine | 1228666-00-9 | C₁₈H₂₂N₂O | 282.38 | Benzyl, methoxy, methyl groups on pyridine; pyrrolidine linkage |

| (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime | Not provided | C₂₀H₃₃FN₂O₂Si | 410.61 | Fluorine, tert-butyldimethylsilyl-protected hydroxyl, oxime group |

| (3-Methylpyridin-2-yl)methanamine•HCl | Not provided | C₇H₁₁ClN₂ | 158.63 | Pyridine-3-methyl group, amine hydrochloride salt |

Key Observations:

Substituent Diversity : The target compound’s methanesulfonyl group distinguishes it from analogs with electron-donating groups (e.g., methoxy in ) or bulky protective groups (e.g., tert-butyldimethylsilyl in ). The sulfonyl group may enhance metabolic stability or receptor-binding specificity compared to ethers or amines.

Functional Groups : Unlike the oxime or hydrochloride derivatives , the target lacks reactive moieties like aldehydes or ionic salts, suggesting greater stability under ambient conditions.

Commercial and Research Relevance

The listed analogs in the Catalog of Pyridine Compounds are priced between $400–$4,800 per gram , indicating their high value in niche research applications. Although the target compound’s commercial availability is unconfirmed, its structural features align with trends in bioactive molecule design, particularly in optimizing pharmacokinetic profiles.

Q & A

Q. How can researchers design an efficient synthetic route for 2-(3-methanesulfonylpyrrolidine-1-carbonyl)pyridine?

- Methodological Answer : A step-wise approach is critical. Begin with the functionalization of the pyrrolidine ring via sulfonylation using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent coupling of the modified pyrrolidine to pyridine-2-carboxylic acid can be achieved using carbodiimide coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) . Purification via column chromatography (silica gel, gradient elution) ensures high yield and purity.

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H and 13C NMR : Assign peaks to verify the methanesulfonyl group (δ ~3.0 ppm for CH3SO2) and the pyrrolidine-pyridine linkage.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize biological activity?

- Methodological Answer :

- Substituent Variation : Modify the pyrrolidine’s sulfonyl group (e.g., replace methanesulfonyl with other sulfonamides) and assess cytotoxicity using in vitro assays (e.g., MTT on cancer cell lines like MCF-7 or HeLa) .

- Computational Docking : Use tools like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Compare results with experimental IC50 values to refine hypotheses .

Q. How should researchers address contradictions in cytotoxicity data across different cell lines?

- Methodological Answer :

- Assay Optimization : Standardize cell culture conditions (e.g., passage number, serum concentration) and validate via positive controls (e.g., doxorubicin).

- Mechanistic Profiling : Perform flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to distinguish cytostatic vs. cytotoxic effects .

- Statistical Analysis : Use ANOVA with post-hoc tests to evaluate significance across replicates and cell lines .

Q. What computational methods are reliable for predicting the compound’s electronic properties and reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.